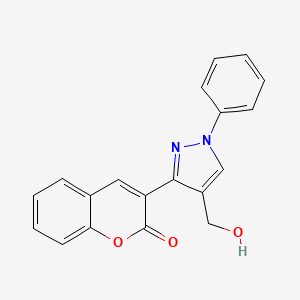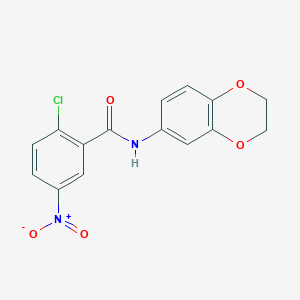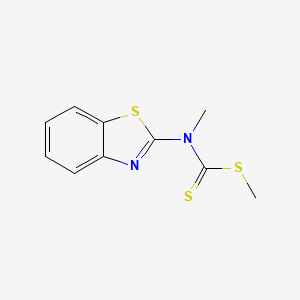
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate typically involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
科学研究应用
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound’s ability to form strong interactions with its targets is attributed to its unique chemical structure.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
Methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate stands out due to its unique combination of a benzothiazole ring and a carbamodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c1-12(10(13)14-2)9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZWUVHDEYKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
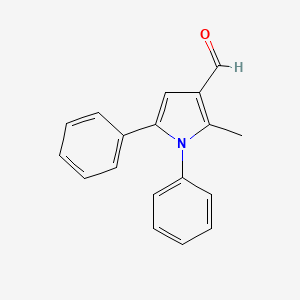
![N'-benzyl-N'-[(3,5-dimethoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5818827.png)
![Methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate](/img/structure/B5818844.png)
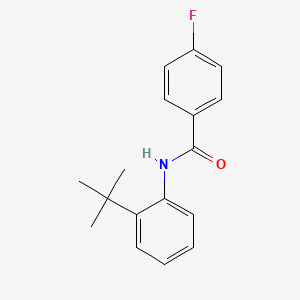
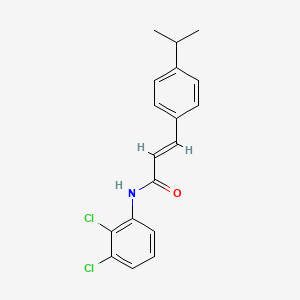
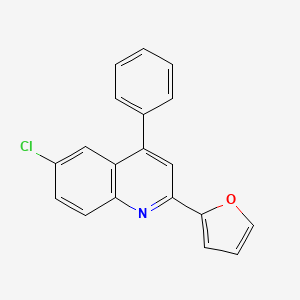
![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
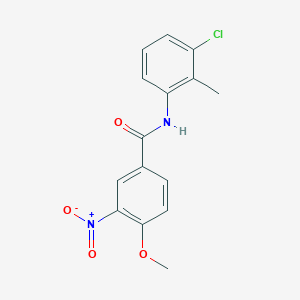
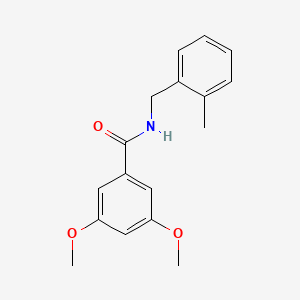
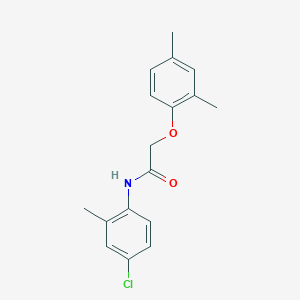
![ETHYL 4-({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5818913.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B5818919.png)
